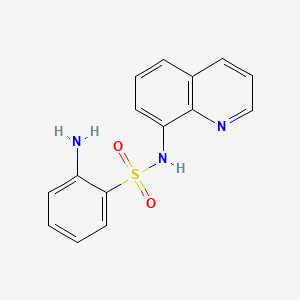

2-Amino-N-chinolin-8-yl-benzolsulfonamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

CU-242 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: In der Chemie wird CU-242 als Reagenz in verschiedenen Synthesereaktionen und als Katalysator in bestimmten Prozessen eingesetzt.

Biologie: In der biologischen Forschung wird CU-242 auf seine Fähigkeit untersucht, den Zellzyklus zu hemmen und Apoptose zu induzieren, was es zu einem potenziellen Kandidaten für die Krebsforschung macht.

Medizin: Die Fähigkeit von CU-242, Apoptose zu induzieren, hat Auswirkungen auf die Verwendung bei der Entwicklung neuer therapeutischer Mittel zur Krebsbehandlung.

Industrie: Im Industriesektor kann CU-242 bei der Synthese anderer chemischer Verbindungen und Materialien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von CU-242 beinhaltet seine Fähigkeit, den Zellzyklus in der G2-Phase zu hemmen und Apoptose zu induzieren. Dies wird durch die Entstehung reaktiver Sauerstoffspezies erreicht, die oxidativen Schaden an zellulären Komponenten verursachen und zum Zelltod führen . Die Verbindung zielt auf verschiedene molekulare Pfade ab, die an der Zellzyklusregulation und der Apoptose beteiligt sind, was sie zu einem starken Mittel zur Induktion des Zelltods in Krebszellen macht.

Wirkmechanismus

Target of Action

It is known to interact with the cell cycle, specifically at the g2 phase .

Mode of Action

NUN82647 acts as an inhibitor of the cell cycle at the G2 phase . This means it prevents cells from progressing from the G2 phase to the mitotic phase, thereby halting cell division.

Result of Action

NUN82647 has been identified as a potent cytotoxic compound . Its action results in cell cycle arrest at the G2 phase and induces apoptosis . Apoptosis is a form of programmed cell death, which means that NUN82647 can cause targeted cells to self-destruct.

Vorbereitungsmethoden

Die Herstellung von CU-242 beinhaltet das Lösen von 2 Milligramm der Verbindung in 50 Mikrolitern Dimethylsulfoxid, was zu einer Stammlösungskonzentration von 40 Milligramm pro Milliliter führt . Diese Methode stellt sicher, dass die Verbindung für weitere Anwendungen ausreichend gelöst ist. Industrielle Produktionsmethoden für CU-242 sind nicht umfassend dokumentiert, aber die Herstellung umfasst in der Regel Standardlabortechniken für die Handhabung und Auflösung chemischer Verbindungen.

Analyse Chemischer Reaktionen

CU-242 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: CU-242 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Spezies führt.

Substitution: CU-242 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

CU-242 kann mit anderen kupferhaltigen Koordinationsverbindungen wie Kupfersulfat und Kupfer(I)-cyanid verglichen werden. Während diese Verbindungen ebenfalls biologische Aktivität zeigen, ist CU-242 in seiner spezifischen Fähigkeit, den Zellzyklus in der G2-Phase zu hemmen und Apoptose zu induzieren, einzigartig. Andere ähnliche Verbindungen umfassen:

Kupfersulfat: Wird in verschiedenen industriellen und landwirtschaftlichen Anwendungen eingesetzt.

Kupfer(I)-cyanid: Wird als Katalysator und in Galvanisierungsprozessen eingesetzt.

Eigenschaften

IUPAC Name |

2-amino-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOOKXAMJQVDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360049 | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16082-64-7 | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

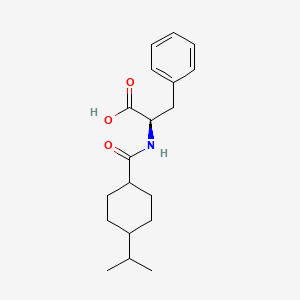

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)